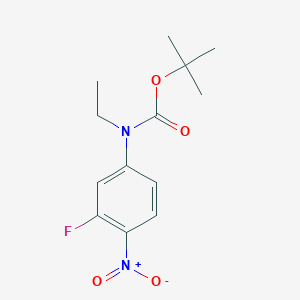
Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate is an organic compound that features a tert-butyl group, an ethyl group, and a 3-fluoro-4-nitrophenyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(3-fluoro-4-nitrophenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purities of the final product.
化学反応の分析
Types of Reactions
Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the fluoro group: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site serine residue. This interaction can block the enzyme’s activity, leading to various biological effects. The fluoro and nitro groups can also influence the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
Similar Compounds
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a methoxy group instead of an ethyl group.
tert-Butyl N-ethyl-N-(4-nitrophenyl)carbamate: Lacks the fluoro group.
tert-Butyl N-ethyl-N-(3-chloro-4-nitrophenyl)carbamate: Contains a chloro group instead of a fluoro group.
Uniqueness
Tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the carbamate moiety makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
tert-butyl N-ethyl-N-(3-fluoro-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-5-15(12(17)20-13(2,3)4)9-6-7-11(16(18)19)10(14)8-9/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSWTDRBBLTJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














